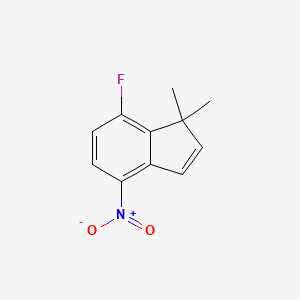

7-Fluoro-1,1-dimethyl-4-nitro-1H-indene

Description

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-1,1-dimethyl-4-nitroindene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-11(2)6-5-7-9(13(14)15)4-3-8(12)10(7)11/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVZDLYGCHGWCLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(C=CC(=C21)F)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201269661 |

Source

|

| Record name | 1H-Indene, 7-fluoro-1,1-dimethyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951441-60-3 |

Source

|

| Record name | 1H-Indene, 7-fluoro-1,1-dimethyl-4-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951441-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indene, 7-fluoro-1,1-dimethyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 7 Fluoro 1,1 Dimethyl 4 Nitro 1h Indene

Retrosynthetic Analysis of the 1H-Indene Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This approach allows for the logical design of a synthetic route.

The fundamental structure of the 1H-indene system consists of a benzene (B151609) ring fused to a cyclopentene (B43876) ring. The primary retrosynthetic disconnection strategies for the indene (B144670) scaffold typically involve breaking one or two bonds of the five-membered ring.

A common and effective strategy is an intramolecular Friedel-Crafts acylation. This involves disconnecting the C4-C5 bond of an indanone precursor, which itself is derived from a 3-arylpropanoic acid. The subsequent conversion of the indanone to the target indene can be achieved through various methods. For instance, acids can be transformed into their corresponding acid chlorides, which then undergo intramolecular acylation in the presence of a Lewis acid like AlCl₃ to yield the indanone. beilstein-journals.org Another approach involves the microwave-assisted intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids catalyzed by metal triflates, which is considered an environmentally benign method. beilstein-journals.org More recent strategies also include the catalytic synthesis of substituted 1H-indenes from o-cinnamyl N-tosyl hydrazones, which proceeds through a Co(III)-carbene radical intermediate. nih.gov This method represents an intramolecular carbene insertion into a vinylic C(sp²)-H bond. nih.gov

The key bond formations in these forward synthetic routes are:

Friedel-Crafts Acylation: Formation of a C-C bond between the aromatic ring and an acyl group, followed by cyclization to form the five-membered ring of an indanone.

Alkene Formation: Conversion of the indanone intermediate to the indene alkene, often through reduction of the ketone to an alcohol followed by dehydration.

Radical Cyclization: A stepwise process involving the formation of a Co(III)-carbene radical, followed by a radical ring-closure to produce the indene ring system. nih.gov

The introduction of the gem-dimethyl group at the C1 position is a critical step in the synthesis. This functionalization is typically performed on an indanone intermediate. A standard method involves the reaction of a 1-indanone with an excess of a methyl organometallic reagent, such as methylmagnesium bromide (Grignard reagent) or methyllithium. This reaction forms a tertiary alcohol, 1,1-dimethyl-indan-1-ol. Subsequent acid-catalyzed dehydration of this alcohol eliminates water and forms a double bond, yielding the desired 1,1-dimethyl-1H-indene scaffold.

Alternatively, the synthesis can be designed to start from a precursor that already contains the gem-dimethyl group. For example, a Friedel-Crafts alkylation using a reactant like 2-(trifluoromethyl)acrylic acid on an arene can lead to trifluoromethyl-substituted arylpropanoic acids, which can then be cyclized to form indanones. beilstein-journals.org A similar principle could be applied with precursors designed to install the dimethyl group.

Advanced Approaches for Regioselective Fluorination at the 7-Position

Achieving regioselective fluorination at the C7 position of the indene scaffold is synthetically challenging and requires careful selection of the fluorinating agent and reaction conditions. The electronic properties of the substituents already present on the aromatic ring heavily influence the position of fluorination. The introduction of fluorine can dramatically alter a molecule's properties, including metabolic stability and bioavailability, making its precise placement crucial in medicinal chemistry. beilstein-journals.orgnih.gov

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). wikipedia.org The success of this strategy depends on the nucleophilicity of the indene substrate. Reagents containing a nitrogen-fluorine (N-F) bond are the most common, safe, and stable electrophilic fluorinating agents. wikipedia.org

Common electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor. wikipedia.orgbrynmawr.edu These reagents have a broad substrate scope and are effective for the fluorination of various organic compounds. brynmawr.edu The regioselectivity is governed by the directing effects of the existing substituents. For the 1,1-dimethyl-4-nitro-1H-indene precursor, the alkyl portion of the indene ring is an ortho-, para-director, while the nitro group is a strong meta-director. This conflicting directionality complicates selective fluorination at C7. Therefore, electrophilic fluorination would likely be performed on an intermediate before the introduction of the nitro group to achieve the desired regioselectivity.

Table 1: Common Electrophilic Fluorinating Agents

| Reagent Name | Chemical Name | Abbreviation |

|---|---|---|

| Selectfluor | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | F-TEDA-BF₄ |

| N-Fluorobenzenesulfonimide | N-Fluorobenzenesulfonimide | NFSI |

The mechanism of electrophilic fluorination is complex and may proceed through either an Sₙ2 or a single-electron transfer (SET) pathway. wikipedia.org

Nucleophilic fluorination offers an alternative route, particularly for aromatic systems that are electron-deficient or can be readily converted to a suitable precursor. A classic method is the Balz-Schiemann reaction, which involves the thermal decomposition of an arenediazonium tetrafluoroborate salt. This requires the synthesis of a 7-amino-1,1-dimethyl-4-nitro-1H-indene precursor. The amino group can be introduced via reduction of a nitro group or other standard methods. The amino group is then diazotized with nitrous acid, and the resulting diazonium salt is treated with a fluoride source like HBF₄ or NaBF₄ to install the fluorine atom.

Another potential, though less common, pathway is nucleophilic aromatic substitution (SNA_r). This would require a precursor with a good leaving group (e.g., -Cl, -Br, -OTf) at the C7 position and strong activation from an electron-withdrawing group, such as the C4-nitro group. The reaction would be carried out with a nucleophilic fluoride source like CsF or KF.

Steric hindrance from the gem-dimethyl group at the C1 position could potentially influence the accessibility of the C7 position to bulky reagents. However, in most fluorination reactions, the fluorine source itself is relatively small, and the steric effect of the dimethyl group, being two carbons away, is not expected to be prohibitive.

In recent years, transition metal-catalyzed reactions have become powerful tools for C-F bond formation, often offering high regioselectivity and functional group tolerance. beilstein-journals.orgnih.gov Palladium is the most commonly employed transition metal for these transformations. beilstein-journals.orgnih.gov

These methods often rely on C-H activation, where the catalyst selectively targets a specific C-H bond for functionalization. The regioselectivity can be controlled by a directing group on the substrate, which coordinates to the metal center and positions the catalyst for reaction at a specific site. For the synthesis of the target molecule, a precursor with a suitable directing group at or near the C1 or C2 position could potentially direct fluorination to the C7 position.

Palladium-catalyzed C-H fluorination can utilize either electrophilic (e.g., NFSI, Selectfluor) or nucleophilic (e.g., AgF, CsF) fluorine sources. beilstein-journals.orgnih.govresearchgate.net For instance, palladium-catalyzed aromatic C-H fluorination has been achieved at room temperature using mild electrophilic fluorinating reagents. beilstein-journals.orgnih.gov In these cases, a reactive transition metal fluoride electrophile is formed in situ. beilstein-journals.orgnih.gov Alternatively, methods using nucleophilic fluoride in combination with a hypervalent iodine oxidant have also been developed. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Fluorination Systems

| Metal Catalyst | Fluorine Source | Oxidant/Additive | Substrate Type |

|---|---|---|---|

| Palladium (Pd) | AgF | PhI(OPiv)₂ | 8-methylquinolines |

| Palladium (Pd) | Selectfluor / NFSI | - | Arenes |

The application of these advanced methods could provide a more direct and efficient route to 7-fluoro-1,1-dimethyl-4-nitro-1H-indene by enabling late-stage fluorination on a complex, pre-assembled indene scaffold.

Directed Synthesis of the Nitro Group at the 4-Position

The introduction of a nitro group at a specific position on an aromatic ring is a classic example of electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the ring.

The synthesis of this compound necessitates the selective nitration at the C-4 position. The directing effects of the existing substituents on the indene ring—the fluorine atom at C-7 and the dimethyl group at C-1—play a crucial role in determining the position of nitration.

The fluorine atom at the 7-position is an ortho-, para-directing deactivator. It directs incoming electrophiles to the positions ortho and para to itself. The 1,1-dimethyl group, being an alkyl group, is an ortho-, para-directing activator. The combined directing effects of these groups would favor substitution at the 4- and 6-positions. The steric hindrance from the adjacent 1,1-dimethyl group might influence the ratio of substitution at these positions.

A plausible synthetic precursor is 7-fluoro-1,1-dimethyl-1H-indene. The nitration of this precursor would be the key step to introduce the nitro group. The challenge lies in achieving high regioselectivity for the desired 4-nitro isomer over the 6-nitro isomer.

The choice of nitrating agent and reaction conditions can significantly influence the regioselectivity of the nitration reaction. A variety of nitrating agents can be employed, ranging from the traditional mixed acid (a mixture of nitric acid and sulfuric acid) to milder reagents.

| Nitrating Agent/System | Typical Conditions | Expected Selectivity Outcome |

| HNO₃ / H₂SO₄ | 0-10 °C | Standard nitrating conditions, may lead to a mixture of 4- and 6-nitro isomers. |

| Acetyl nitrate (CH₃COONO₂) | Low temperature, inert solvent (e.g., CH₂Cl₂) | Milder conditions, can sometimes offer improved regioselectivity. |

| Nitronium tetrafluoroborate (NO₂BF₄) | Aprotic solvent (e.g., sulfolane, acetonitrile) | A powerful nitrating agent, selectivity can be sensitive to the substrate. |

| N-Nitropyridinium salts | Mild conditions | Can provide good selectivity for certain substrates. |

This table presents a hypothetical evaluation of nitrating agents for the synthesis of this compound, based on general principles of electrophilic aromatic substitution. Actual experimental results may vary.

Research into the nitration of similarly substituted aromatic compounds suggests that careful optimization of temperature, reaction time, and the specific nitrating agent is crucial to maximize the yield of the desired ortho-isomer (4-position) relative to the para-isomer (6-position). The electronic and steric environment around the indene ring will ultimately dictate the most effective nitration strategy.

Convergent and Divergent Synthesis Strategies for Multi-Substituted Indenes

The construction of a complex molecule like this compound can be approached through either convergent or divergent synthetic strategies.

A convergent synthesis involves preparing key fragments of the molecule separately and then combining them in the later stages of the synthesis. For the target molecule, this could involve synthesizing a fluorinated aromatic precursor and a side chain containing the dimethyl group, which are then cyclized to form the indene ring, followed by nitration.

A divergent synthesis begins with a common intermediate that is then elaborated into a variety of different target molecules. In this context, 7-fluoro-1,1-dimethyl-1H-indene could be a key intermediate that can be functionalized in various ways, including nitration to produce the target compound.

A multi-step synthesis requires careful planning to ensure that the sequence of reactions is logical and efficient. beilstein-journals.org Key considerations include the order of functional group introduction and the use of protecting groups if necessary. A retrosynthetic analysis can be a powerful tool for planning the synthesis.

For this compound, a possible retrosynthetic pathway could start by disconnecting the nitro group, leading back to 7-fluoro-1,1-dimethyl-1H-indene. This indene could then be conceptually deconstructed to simpler aromatic and aliphatic precursors.

Illustrative Multi-Step Synthetic Scheme:

| Step | Transformation | Key Reagents and Conditions (Illustrative) | Purpose |

| 1 | Friedel-Crafts acylation | 3-Fluorotoluene, isobutyryl chloride, AlCl₃ | Construction of a key intermediate. |

| 2 | Reduction | H₂, Pd/C | Reduction of a carbonyl group. |

| 3 | Cyclization | Polyphosphoric acid, heat | Formation of the indanone ring. |

| 4 | Grignard reaction | Methylmagnesium bromide | Introduction of the second methyl group. |

| 5 | Dehydration | Acid catalyst, heat | Formation of the indene double bond. |

| 6 | Nitration | HNO₃ / H₂SO₄, 0 °C | Introduction of the nitro group at the 4-position. |

This table outlines a hypothetical multi-step synthesis for illustrative purposes. The specific reagents and conditions would require experimental optimization.

Functional group interconversions (FGIs) are crucial for transforming one functional group into another and are a cornerstone of multi-step synthesis. ub.eduyoutube.com In the context of synthesizing this compound and its derivatives, several FGIs could be envisioned.

For instance, the nitro group, once introduced, can be a versatile handle for further transformations. It can be reduced to an amino group, which can then undergo a wide range of reactions such as diazotization followed by substitution to introduce other functionalities.

Examples of Potential Functional Group Interconversions:

| Starting Functional Group | Target Functional Group | Reagents (Examples) | Potential Application in Indene Synthesis |

| Nitro (-NO₂) | Amino (-NH₂) | H₂, Pd/C or SnCl₂, HCl | Synthesis of aminoindene derivatives. |

| Ketone (C=O) in an indanone precursor | Methylene (B1212753) (-CH₂) | Zn(Hg), HCl (Clemmensen reduction) or H₂NNH₂, KOH (Wolff-Kishner reduction) | To form the indane backbone from an indanone. |

| Hydroxyl (-OH) on the five-membered ring | Alkene double bond | Acid-catalyzed dehydration | To form the indene from an indanol. |

This table provides examples of common functional group interconversions that could be applied in the synthesis of substituted indenes.

By strategically employing FGIs, a synthetic route can be designed to be more flexible, allowing for the creation of a library of related compounds from a common intermediate.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 7 Fluoro 1,1 Dimethyl 4 Nitro 1h Indene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Indene (B144670) Frameworks

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 7-Fluoro-1,1-dimethyl-4-nitro-1H-indene, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) experiments, provides a complete picture of the atomic arrangement.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. The gem-dimethyl group at the C1 position is expected to present as a sharp singlet integrating to six protons. The olefinic protons at C2 and C3 would appear as doublets due to their mutual coupling. The aromatic protons at C5 and C6 are expected to show doublet or doublet of doublets splitting patterns, influenced by both proton-proton and proton-fluorine couplings.

The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon environments. The indene framework, with its distinct sp², and sp³ hybridized carbons, can be fully mapped. The quaternary carbons, such as C1, C3a, C4, C7, and C7a, are readily identified. The presence of the electron-withdrawing nitro group and the electronegative fluorine atom significantly influences the chemical shifts of the aromatic carbons to which they are attached.

Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-2 | 6.55 | d | JH2-H3 = 5.6 | 1H |

| H-3 | 6.95 | d | JH2-H3 = 5.6 | 1H |

| H-5 | 7.80 | d | JH5-H6 = 8.5 | 1H |

| H-6 | 7.20 | dd | JH6-H5 = 8.5, JH6-F7 = 5.5 | 1H |

Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C1 | 48.5 |

| C2 | 129.0 |

| C3 | 135.2 |

| C3a | 145.8 |

| C4 | 149.5 |

| C5 | 128.8 |

| C6 | 118.5 (d, JC6-F7 ≈ 23 Hz) |

| C7 | 158.0 (d, JC7-F ≈ 250 Hz) |

| C7a | 142.1 |

¹⁹F NMR is a highly sensitive technique used to probe the environment of fluorine atoms within a molecule. bldpharm.com Given that ¹⁹F has a nuclear spin of ½ and 100% natural abundance, it provides clear and informative spectra. bldpharm.comsigmaaldrich.com For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the C7-fluorine atom. The chemical shift of this signal provides information about the electronic environment, while its multiplicity reveals couplings to nearby protons, primarily the proton at C6. This would likely result in a doublet of doublets, confirming the ortho position of a hydrogen atom.

Hypothetical ¹⁹F NMR Data (470 MHz, CDCl₃)

| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|

Two-dimensional NMR experiments are crucial for unambiguously connecting the assigned protons and carbons. nist.govnih.gov

COSY (Correlation Spectroscopy): This experiment would confirm the scalar coupling between the olefinic protons H-2 and H-3, and between the aromatic protons H-5 and H-6. chemeo.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of the protonated carbons C2, C3, C5, C6, and the methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for elucidating the carbon skeleton by revealing long-range (2-3 bond) correlations. chemeo.com Key expected correlations would include:

The gem-dimethyl protons to carbons C1, C2, and C7a.

The olefinic proton H-2 to carbons C1, C3, and C3a.

The aromatic proton H-6 to carbons C4, C5, C7, and C7a, confirming the substitution pattern on the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

HRMS provides an extremely accurate mass measurement of the parent ion, which is used to determine the elemental composition and verify the molecular formula of the compound. For this compound, the molecular formula is C₁₁H₁₀FNO₂. The calculated exact mass can be compared to the experimentally measured mass to confirm the formula with a high degree of confidence (typically within 5 ppm).

Expected HRMS Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀FNO₂ |

| Calculated Exact Mass [M+H]⁺ | 208.0774 |

| Measured Exact Mass [M+H]⁺ | 208.0771 (Hypothetical) |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. The spectrum of this compound is expected to show strong absorptions corresponding to the nitro group, the carbon-fluorine bond, aromatic C-H bonds, and alkene C=C bonds. The nitro group in an aromatic compound typically displays two distinct and strong stretching vibrations. nih.govnist.govchemicalbook.com

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic & Olefinic C-H |

| ~2970-2870 | C-H Stretch | Aliphatic (Methyl) C-H |

| ~1640 | C=C Stretch | Olefinic C=C |

| ~1600, ~1470 | C=C Stretch | Aromatic Ring |

| ~1530 | N-O Asymmetric Stretch | Aromatic Nitro Group |

| ~1350 | N-O Symmetric Stretch | Aromatic Nitro Group |

Computational and Theoretical Investigations of 7 Fluoro 1,1 Dimethyl 4 Nitro 1h Indene

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, derived from the solution of the Schrödinger equation. These methods provide precise information on electron distribution, molecular geometry, and energies.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for its balance of accuracy and computational cost. It is particularly effective for optimizing molecular geometries and analyzing electronic structures.

Geometry Optimization: The first step in most computational studies is to find the molecule's most stable three-dimensional structure, known as its equilibrium geometry. This is achieved by minimizing the energy of the molecule with respect to the positions of its atoms. For 7-Fluoro-1,1-dimethyl-4-nitro-1H-indene, a DFT method like B3LYP with a basis set such as 6-31G(d) would be employed to calculate the optimized bond lengths, bond angles, and dihedral angles. unpatti.ac.idglobalresearchonline.net The optimization would confirm the planarity of the aromatic portion of the indene (B144670) ring system and determine the precise orientation of the nitro and dimethyl groups. unpatti.ac.id

Table 1: Predicted Optimized Geometrical Parameters for a Representative Nitroaromatic Compound (4-Nitrotoluene)

This table presents typical bond lengths and angles for a related structure, calculated using DFT methods, which serve as an analogue for understanding the geometry of this compound. Data is illustrative and based on findings for similar compounds. researchgate.net

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length (Å) | C-NO₂ | 1.475 |

| N-O | 1.231 | |

| C-C (aromatic) | ~1.39 - 1.41 | |

| Bond Angle (°) | O-N-O | 123.8 |

| C-C-NO₂ | 118.9 |

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests the molecule is more reactive. In this compound, the electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, making the molecule a good electron acceptor. scispace.com The HOMO is anticipated to be distributed primarily across the fused ring system.

Table 2: Illustrative Frontier Molecular Orbital (FMO) Energies

This table shows representative HOMO, LUMO, and energy gap values for nitrobenzene, calculated using DFT, to illustrate the electronic properties expected for this compound. unpatti.ac.idscispace.com

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Nitrobenzene (analogue) | -7.89 | -1.78 | 6.11 |

Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using experimental data, relying solely on fundamental physical constants. While more computationally demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) can provide highly accurate energies and properties.

These high-level calculations are invaluable for predicting spectroscopic properties. arxiv.org For instance, Time-Dependent DFT (TD-DFT) or other ab initio excited-state methods can be used to simulate the UV-Visible absorption spectrum. For this compound, these calculations would likely predict electronic transitions involving the π-system of the indene core and the nitro group, which is a strong chromophore. arxiv.org Similarly, NMR chemical shifts can be calculated with high accuracy, providing a theoretical spectrum that can be used to confirm the structure of a synthesized compound.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum mechanics describes the electronic structure of a molecule at a static point, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. youtube.com MD uses classical mechanics, specifically Newton's laws of motion, and a "force field" to approximate the potential energy of the system. youtube.comyoutube.com

For this compound, an MD simulation would reveal the dynamic behavior of the molecule. mdpi.com Key areas of interest would include:

Rotation of the Nitro Group: MD can explore the rotational barrier of the C-NO₂ bond and the preferred orientation of the nitro group relative to the aromatic ring.

Flexibility of the Five-Membered Ring: The simulation can show the extent of puckering or flexibility in the cyclopentene (B43876) portion of the indene core.

Solvent Effects: By placing the molecule in a simulated solvent box (e.g., water or an organic solvent), MD can investigate how interactions with solvent molecules influence its conformation and dynamics. youtube.com

This exploration of the conformational landscape is crucial for understanding how the molecule's shape might change in different environments, which can affect its reactivity and interactions with other molecules. youtube.comyoutube.com

Theoretical Prediction of Reaction Pathways and Transition States

A significant advantage of computational chemistry is its ability to map out entire reaction mechanisms, including the identification of short-lived transition states that are difficult to observe experimentally. nih.gov

The reactivity of this compound is dictated by its substituents.

Nucleophilic Attack: The presence of the nitro group makes the aromatic ring electron-deficient and thus susceptible to Nucleophilic Aromatic Substitution (SNAr). mdpi.com Computational studies can model the addition of a nucleophile to the ring, predicting the activation energy and the structure of the intermediate Meisenheimer complex. mdpi.comicm.edu.pl The fluorine atom, being a good leaving group, is a potential site for SNAr, and theoretical calculations can compare the energy barriers for substitution at this position versus others. mdpi.com

The interplay of the substituents on the indene core governs the selectivity (the where) of chemical reactions.

Nitro Group (-NO₂): As a strong deactivating, meta-directing group in typical electrophilic substitution, it withdraws electron density via both inductive and resonance effects, making the ortho and para positions particularly electron-poor. libretexts.orglibretexts.org

Fluoro Group (-F): Halogens are a unique case. They are deactivating due to their strong inductive electron withdrawal but are ortho, para-directing because they can donate a lone pair of electrons via resonance to stabilize the carbocation intermediate. nih.govlibretexts.org

Dimethyl Groups (-C(CH₃)₂): The gem-dimethyl group at the 1-position does not directly participate in aromatic resonance but can have subtle electronic and steric effects.

Computational models can untangle these competing influences. By calculating electrostatic potential maps, one can visualize the electron-rich and electron-poor regions of the molecule, predicting sites prone to electrophilic or nucleophilic attack. nih.gov Furthermore, by modeling the transition states for substitution at different positions, the regioselectivity of a given reaction can be predicted based on which pathway has the lowest activation energy barrier. icm.edu.pl

Quantitative Structure-Property Relationships from Theoretical Perspectives

Quantitative structure-property relationship (QSPR) studies, from a theoretical standpoint, aim to correlate the structural features of a molecule with its physicochemical properties. For this compound, this involves a detailed analysis of how the fluorine, dimethyl, and nitro substituents modulate the electronic environment of the bicyclic indene system.

The fluorine atom at the 7-position of the indene ring introduces significant electronic perturbations. Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I). This effect tends to pull electron density away from the carbon atom to which it is attached and, to a lesser extent, from neighboring atoms in the ring system. This inductive withdrawal can lead to a general decrease in electron density across the aromatic ring.

Theoretical studies on fluorinated aromatic compounds have shown that fluorine substitution can enhance the stability of the aromatic ring. This phenomenon, sometimes referred to as "fluoromaticity," arises from the favorable interaction of fluorine's p-orbitals with the π-system of the ring, which can lead to shorter carbon-carbon bond lengths within the ring and increased resistance to addition reactions. nih.gov

The aromaticity of the indene core, which is primarily associated with its benzene (B151609) ring portion, can be computationally assessed using indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). nih.govnih.gov While specific data for this compound is not available, it is anticipated that the fluorine substituent would modulate these values. The HOMA index, which is based on the degree of bond length equalization, might show a slight increase in the benzene portion of the indene ring due to the influence of fluorine. Conversely, NICS values, which measure the magnetic shielding at the center of the ring, would likely be affected by the changes in ring currents induced by the substituent.

Table 1: Theoretical Influence of the Fluorine Substituent on the Electronic Properties of the Indene Ring

| Property | Expected Influence of Fluorine | Rationale |

| Electron Density at C7 | Significantly Decreased | Strong -I effect of fluorine. |

| Overall Benzene Ring Electron Density | Decreased | Dominant -I effect over +M effect. |

| Aromaticity (HOMA) | Potentially a slight increase in the benzene moiety | "Fluoromaticity" effect, enhanced ring stability. nih.gov |

| Aromaticity (NICS) | Altered magnetic shielding | Perturbation of π-electron ring currents. |

| Reactivity towards Electrophiles | Deactivated | Overall electron-withdrawing nature. |

The nitro group (NO₂) at the 4-position is a powerful electron-withdrawing group, acting through both a strong inductive effect (-I) and a significant mesomeric or resonance effect (-M). The nitrogen atom in the nitro group bears a formal positive charge, which strongly attracts electron density from the aromatic ring.

The resonance effect of the nitro group is particularly potent, delocalizing the π-electrons of the benzene ring onto the oxygen atoms of the nitro group. This delocalization results in a substantial decrease in electron density, especially at the ortho and para positions relative to the nitro group. In the context of this compound, the nitro group at C4 will significantly reduce the charge density at the C3a and C5 positions of the indene ring system.

This pronounced electron withdrawal has a profound deactivating effect on the aromatic ring, making it much less susceptible to electrophilic substitution reactions. numberanalytics.com The decreased electron density in the benzene ring makes it a poorer nucleophile. numberanalytics.com Furthermore, the presence of the nitro group can stabilize a negative charge on an adjacent carbon, a principle that influences the acidity of nearby C-H bonds. researchgate.net

Computational analyses, such as Natural Bond Orbital (NBO) analysis, would be expected to show a significant transfer of electron density from the indene ring to the nitro group. Molecular electrostatic potential (MEP) maps would visually depict the electron-deficient nature of the aromatic ring, with the most positive potential localized near the nitro group.

Table 2: Theoretical Impact of the Nitro Group on the Electronic Properties of the Indene Ring

| Property | Expected Impact of the Nitro Group | Rationale |

| Electron Density at C4 | Significantly Decreased | Strong -I and -M effects. |

| Electron Density at Ortho/Para Positions | Substantially Decreased | Resonance delocalization onto the nitro group. quora.com |

| Aromatic Ring Activation | Strongly Deactivated | Powerful electron-withdrawing nature. nih.govnumberanalytics.com |

| Acidity of Proximal C-H Bonds | Increased | Stabilization of the conjugate base. researchgate.netresearchgate.net |

| Reactivity towards Nucleophiles | Activated | The electron-deficient ring is more susceptible to nucleophilic attack. smf.mxrsc.org |

Structure Reactivity Relationships of Substituted Fluoro Nitro Indenes

Electronic and Steric Effects of Fluorine on Indene (B144670) Reactivity

The fluorine atom at the C-7 position of the indene ring exerts a significant, albeit complex, influence on the molecule's reactivity profile. This influence is a combination of its inductive and mesomeric effects, which are transmitted through the molecular framework.

Fluorine is the most electronegative element, which allows it to exert a powerful electron-withdrawing inductive effect (-I). nih.gov This effect involves the polarization of the sigma (σ) bond between the carbon and fluorine atoms, pulling electron density away from the aromatic ring. nih.gov This withdrawal of electron density deactivates the ring, making it less nucleophilic and therefore less reactive towards electrophilic aromatic substitution compared to unsubstituted benzene (B151609). unizin.orgucalgary.ca

The strong electron-withdrawing inductive effect of fluorine has a notable impact on the acidity and basicity of adjacent functional groups and C-H bonds. nih.gov

Acidity: The -I effect of the fluorine atom withdraws electron density from the surrounding C-H bonds of the aromatic ring, making the hydrogen atoms more electron-deficient and thus more acidic than they would be in an unsubstituted indene. This effect diminishes with distance. nih.gov

Basicity: The electron-withdrawing nature of fluorine also influences the basicity of the nitro group at the C-4 position. By pulling electron density from the ring system, the fluorine atom indirectly reduces the electron density on the nitro group, which would decrease its ability to act as a Lewis base. The gem-dimethyl group at C-1 can also modulate the pKa of nearby functionalities. minia.edu.eg

Table 1: Summary of Electronic Effects of Substituents This table summarizes the primary electronic effects exerted by the substituents on the indene ring.

| Substituent | Position | Inductive Effect | Mesomeric (Resonance) Effect | Overall Effect on Electrophilic Substitution |

| Fluoro (-F) | 7 | Strong Withdrawing (-I) | Weak Donating (+M) | Deactivating, Ortho/Para-Directing |

| Nitro (-NO₂) | 4 | Strong Withdrawing (-I) | Strong Withdrawing (-M) | Strongly Deactivating, Meta-Directing |

| Dimethyl (-C(CH₃)₂) | 1 | Weak Donating (+I) | None | Weakly Activating (on cyclopentene (B43876) ring) |

Directing and Activating/Deactivating Effects of the Nitro Group on the Indene System

The nitro group (-NO₂) at the C-4 position is a powerful modulator of the indene system's reactivity, primarily through its strong electron-withdrawing properties.

The nitro group profoundly deactivates the aromatic ring towards electrophilic attack. It exerts both a strong inductive (-I) and a strong resonance (-M) effect, which combine to substantially reduce the electron density of the benzene portion of the indene molecule. researchgate.netucla.edu This makes the ring significantly less attractive to incoming electrophiles. The withdrawal of electron density is most pronounced at the ortho and para positions (C-3, C-5), leaving the meta positions (C-6, and the occupied C-7) as the least deactivated sites. Therefore, the nitro group is a strong deactivator and a meta-director in electrophilic aromatic substitution. unizin.orglibretexts.org

In contrast, the presence of a strongly electron-withdrawing nitro group activates an aromatic ring for nucleophilic aromatic substitution (SNAr). For an SNAr reaction to occur, a good leaving group must be present on the ring. The nitro group is highly effective at stabilizing the negatively charged intermediate (Meisenheimer complex) that forms during the reaction, particularly when it is positioned ortho or para to the leaving group. In 7-Fluoro-1,1-dimethyl-4-nitro-1H-indene, the nitro group at C-4 would strongly activate positions 5 and 7 for nucleophilic attack if a suitable leaving group were present at either of those locations.

The two methyl groups at the C-1 position, known as a gem-dimethyl group, introduce significant steric and minor electronic effects.

Electronic Hindrance: Alkyl groups are known to be weakly electron-donating through an inductive effect (+I). ucsb.edu This minor donation of electron density from the dimethyl group to the C-1 of the indene system has a negligible effect on the reactivity of the distant aromatic ring but can slightly influence the properties of the five-membered ring.

Cooperative and Antagonistic Effects of Substituents on Reaction Selectivity

The ultimate regioselectivity of any further substitution on the aromatic ring of this compound depends on the combined directing influences of the fluoro and nitro groups. These effects can be either cooperative (reinforcing) or antagonistic (opposing).

For a potential electrophilic aromatic substitution reaction:

The -F group at C-7 is ortho-, para-directing, favoring substitution at positions 5 and 6 .

The -NO₂ group at C-4 is meta-directing, favoring substitution at positions 5 and 7 .

Analyzing these influences reveals both cooperation and opposition:

Cooperative Effect: Both the fluoro and nitro groups direct an incoming electrophile to position 5 . This reinforcement makes C-5 the most probable site for electrophilic attack.

Antagonistic Effect: The fluoro group directs towards C-6, whereas the nitro group directs towards C-7 (which is already substituted). The directing power of a strongly deactivating meta-director like the nitro group is typically very influential in determining the outcome.

Despite the directing agreement on position 5, the molecule as a whole is strongly deactivated. Both the fluorine and the nitro group withdraw electron density, making any electrophilic substitution significantly slower than on benzene. unizin.orgucalgary.ca The reaction would likely require harsh conditions to proceed.

Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution This table outlines the cooperative and antagonistic directing influences of the existing substituents on the aromatic ring of the indene core.

| Position | Directed by -F (at C-7)? | Directed by -NO₂ (at C-4)? | Combined Effect | Predicted Outcome |

| 5 | Yes (para) | Yes (meta) | Cooperative | Most Favored Site |

| 6 | Yes (ortho) | No | Antagonistic | Minor Product, if any |

Regioselectivity in Advanced Chemical Transformations

Currently, there is a lack of specific published research detailing the regioselectivity of this compound in advanced chemical transformations. The electronic properties of the substituents suggest that nucleophilic aromatic substitution would be a primary mode of reaction. The nitro group, being a strong electron-withdrawing group, would activate the aromatic ring towards such substitutions. The position of substitution would be directed by the combined electronic effects of the fluorine and nitro groups, as well as the steric hindrance imposed by the gem-dimethyl group.

Further empirical studies are required to elucidate the precise regiochemical outcomes in reactions such as nitration, halogenation, and cross-coupling reactions involving this specific indene derivative. Such studies would typically involve systematic variation of reaction conditions and a thorough analysis of the resulting product isomers.

Table 1: Anticipated Regioselectivity in Transformations of this compound (Hypothetical)

| Transformation Type | Expected Major Regioisomer(s) | Rationale |

| Nucleophilic Aromatic Substitution | Substitution at C4 or C6 | Activation by the nitro group and directing effects of the fluoro substituent. |

| Electrophilic Aromatic Substitution | Substitution at C2 or C6 | Deactivation by the nitro group would necessitate harsh conditions; directing effects of the alkyl and fluoro groups would be considered. |

| Metal-catalyzed Cross-Coupling | Dependent on the specific coupling partners and catalytic system. | Steric and electronic factors would govern the site of coupling. |

Note: The information in this table is hypothetical and based on general principles of organic chemistry, pending specific experimental data for this compound.

Stereochemical Control in Asymmetric Synthetic Applications

The prochiral nature of the C1 position in the indene ring system presents an opportunity for stereochemical control in asymmetric synthesis. However, for this compound, the presence of the gem-dimethyl group at the C1 position precludes the formation of a stereocenter at this position through simple addition reactions.

Asymmetric transformations would therefore need to target other parts of the molecule, such as the double bond, or involve a chiral catalyst that can differentiate between the enantiotopic faces of the molecule in reactions that introduce a new chiral center. To date, specific studies focusing on the stereochemical control in asymmetric syntheses utilizing this compound as a substrate are not available in the public domain.

Table 2: Potential Asymmetric Reactions Involving the Indene Scaffold (General)

| Reaction Type | Chiral Catalyst/Auxiliary | Potential for Stereocontrol |

| Asymmetric Dihydroxylation | Chiral osmium-based catalysts | Could lead to chiral diols if the double bond is targeted. |

| Asymmetric Hydrogenation | Chiral transition metal complexes | Could stereoselectively reduce the double bond. |

| Enantioselective Michael Addition | Chiral organocatalysts or metal complexes | Addition of nucleophiles to the activated double bond. |

Note: This table represents general possibilities for asymmetric synthesis on the indene scaffold and does not reflect experimentally verified outcomes for this compound.

Application of Linear Free Energy Relationships (LFER) to the Indene System

Linear Free Energy Relationships (LFERs), such as the Hammett equation, are powerful tools for quantifying the effect of substituents on the reactivity of aromatic systems. The application of LFERs to the this compound system would provide valuable insights into the electronic effects of the fluoro and nitro groups on reaction rates and equilibrium constants.

By correlating the rate constants of a series of reactions with the appropriate Hammett substituent constants (σ), it would be possible to determine the reaction constant (ρ). The magnitude and sign of ρ would reveal the sensitivity of the reaction to substituent effects and the nature of the transition state.

A systematic study would involve synthesizing a series of indene derivatives with varying substituents at the 4- and 7-positions and measuring their reaction rates under identical conditions. Unfortunately, a comprehensive LFER study specifically focused on this compound and its analogues has not yet been reported in the scientific literature.

Potential Research Applications and Future Directions in Chemical Sciences

Role in Advanced Materials Science Research and Development

The structural features of 7-Fluoro-1,1-dimethyl-4-nitro-1H-indene suggest its utility as a building block for novel materials with tailored properties. The presence of fluorine, a nitro group, and a polymerizable indene (B144670) moiety creates a platform for developing advanced functional materials.

The incorporation of fluorine into polymers is a well-established strategy for creating materials with exceptional properties. nih.govresearchgate.netacs.org Fluoropolymers are known for their high thermal stability, chemical inertness, low friction coefficients, and weather resistance, stemming from the strength of the carbon-fluorine bond. nih.govresearchgate.net The indene unit of the molecule can participate in polymerization reactions. mdpi.comnih.gov Research has shown that indene can undergo polymerization through radiation-induced methods, a process that can be enhanced with sensitizers to increase polymer yields and reaction kinetics. mdpi.comnih.govsciety.org

The introduction of this compound as a monomer could lead to the development of specialty polymers. The fluorine atom would be expected to confer enhanced stability and hydrophobicity, while the polar nitro group could influence the polymer's solubility, adhesion, and electronic characteristics. plasticsengineering.orgwikipedia.org The gem-dimethyl group on the five-membered ring would likely impact the polymer's chain stiffness and morphology.

Table 1: Predicted Influence of Functional Groups on Polymer Properties

| Functional Group | Expected Contribution to Polymer Properties | Supporting Rationale |

|---|---|---|

| 7-Fluoro | High thermal and chemical stability, low surface energy, hydrophobicity. nih.govresearchgate.netplasticsengineering.org | The Carbon-Fluorine bond is one of the strongest in organic chemistry. researchgate.net |

| 4-Nitro | Increased polarity, altered electronic properties, potential for cross-linking via reduction. wikipedia.orgnih.gov | The nitro group is strongly electron-withdrawing and polar. wikipedia.orglibretexts.org It can be chemically reduced to a reactive amino group. britannica.com |

| 1,1-Dimethyl | Increased steric bulk, potential influence on glass transition temperature and polymer morphology. | The gem-dimethyl substitution restricts bond rotation and affects polymer chain packing. |

| Indene Core | Provides a polymerizable olefin and a rigid aromatic backbone. mdpi.comresearchgate.net | Indene is a known monomer for producing polyindene resins and can act as a ligand in polymerization catalysis. mdpi.comresearchgate.net |

The electronic structure of this compound is characterized by an electron-donating indene system and a powerful electron-withdrawing nitro group. wikipedia.orgnih.gov This "push-pull" configuration is a classic design for chromophores used in optoelectronic and nonlinear optical (NLO) materials. Such molecules can exhibit large dipole moments and high polarizability. libretexts.org

Contributions to New Methodological Development in Organic Synthesis

The indene scaffold is a valuable structure in organic chemistry, and the development of efficient and sustainable methods for its synthesis and functionalization is an ongoing research goal. researchgate.netnih.gov

Modern organic synthesis emphasizes the use of environmentally benign methods. Research into the synthesis of indene and its derivatives has focused on catalytic approaches that offer high atom economy and avoid harsh reagents. organic-chemistry.orgacs.org Palladium- and gold-catalyzed annulation and cyclization reactions have emerged as powerful tools for constructing the indene core under mild conditions. acs.orgrsc.orgacs.org For related structures like indanones, microwave-assisted intramolecular Friedel-Crafts acylations using reusable metal triflate catalysts have been developed, aligning with the principles of green chemistry. nih.gov The synthesis of a specifically substituted indene like this compound would likely involve a multi-step sequence, where each step could be optimized for sustainability by employing catalytic methods and minimizing waste.

This compound serves as a versatile platform for further synthetic transformations, making it a valuable building block. nih.gov The functional groups present on the molecule offer multiple handles for subsequent reactions.

Nitro Group Transformations : The nitro group is one of the most versatile functional groups. Its reduction to an amino group is a cornerstone reaction in organic synthesis, providing access to anilines which are precursors to a vast array of amides, sulfonamides, and heterocyclic compounds. britannica.comnih.gov

Aromatic Ring Functionalization : The fluorine atom, activated by the electron-withdrawing nitro group, could potentially undergo nucleophilic aromatic substitution. Furthermore, modern methods involving transition-metal catalysis could enable C-H functionalization at other positions on the aromatic ring. rsc.org

Indene Moiety Reactions : The double bond in the five-membered ring can be subjected to various addition reactions, and the adjacent methylene (B1212753) protons can be acidic, allowing for deprotonation and subsequent alkylation.

The development of novel bond-forming reactions on this or similar scaffolds is a key area of research, with applications ranging from fine chemical production to the synthesis of pharmaceutically active molecules. researchgate.netmdpi.com

Table 2: Potential Synthetic Transformations for this compound

| Reaction Type | Target Functional Group | Potential Products |

|---|---|---|

| Reduction | Nitro Group | 7-Fluoro-1,1-dimethyl-1H-inden-4-amine |

| Nucleophilic Aromatic Substitution | Fluoro Group | 7-Alkoxy/Amido/Thio-1,1-dimethyl-4-nitro-1H-indenes |

| Catalytic Cross-Coupling | Fluoro Group (as halide analog) | 7-Aryl/Alkynyl-1,1-dimethyl-4-nitro-1H-indenes |

| Hydrogenation | Indene Double Bond | 7-Fluoro-1,1-dimethyl-4-nitro-2,3-dihydro-1H-indene |

Advancements in Theoretical Chemistry for Molecular Design and Chemical Prediction

Theoretical and computational chemistry provide powerful tools for understanding molecular structure, predicting properties, and guiding synthetic efforts. youtube.comvu.nl For a molecule like this compound, computational methods can offer significant insights before it is even synthesized in the lab.

Using methods like Density Functional Theory (DFT), researchers can calculate and predict a variety of properties:

Molecular Geometry : Determining the most stable three-dimensional structure.

Electronic Properties : Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity and electronic behavior.

Spectroscopic Properties : Simulating infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in future characterization.

Optical Properties : Predicting UV-Vis absorption spectra and nonlinear optical properties, which is crucial for designing materials for optoelectronic applications. escholarship.org

These predictive capabilities allow for the rational design of new molecules. rsc.org For instance, theoretical calculations could be used to screen a virtual library of substituted indenes to identify candidates with optimal electronic properties for a specific application, thereby saving significant time and resources in the laboratory. researchgate.net This synergy between theoretical prediction and experimental work is a key driver of innovation in modern chemistry. vu.nl

Future Research Avenues and Unexplored Chemical Space for Substituted Indenes

The exploration of substituted indenes, including this compound, is an expanding field with significant potential for new discoveries in chemical sciences. The development of novel synthetic methodologies and the investigation of their properties are key to unlocking their full potential.

Recent years have seen the development of various catalytic systems for the synthesis of substituted indenes. acs.orgoup.comresearchgate.net These methods often focus on creating functionalized indene derivatives from readily available starting materials. acs.orgoup.com For instance, palladium-catalyzed Suzuki coupling followed by ruthenium-catalyzed ring-closing metathesis has been employed for the controlled construction of functionalized indene derivatives. acs.org Silver-catalyzed annulative coupling of secondary benzyl (B1604629) alcohols with alkynes also provides a straightforward route to 1,2,3-substituted indenes. oup.comoup.com Future research will likely focus on developing even more efficient, selective, and environmentally benign synthetic protocols. This could involve the use of earth-abundant metal catalysts or photocatalytic methods to access novel indene structures.

Substituted indenes have shown promise in medicinal chemistry. For example, certain dihydro-1H-indene derivatives have been identified as novel tubulin polymerization inhibitors with potent anti-angiogenic and antitumor activity. nih.gov The specific substitution pattern on the indene ring is crucial for its biological function. The introduction of fluorine atoms into biologically important compounds can often enhance their physiological properties. bohrium.com Therefore, this compound and its analogues represent an unexplored area for the discovery of new therapeutic agents. Future work could involve the synthesis of a library of related compounds and their screening against various biological targets.

The unique photophysical and electronic properties of indene derivatives make them attractive candidates for applications in materials science. For example, functionalized indenes have potential utility in photovoltaics. acs.org The electron-withdrawing nitro group and the electronegative fluorine atom in this compound could lead to interesting electronic properties, making it a candidate for incorporation into organic electronic materials such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The exploration of the polymerization of such functionalized indenes could also lead to new polymers with tailored properties.

The concept of exploring "chemical space" involves the generation of novel molecular structures with potentially new and improved properties. arxiv.orgresearchgate.netnih.gov Substituted indenes provide a rich scaffold for such exploration. By systematically varying the substituents on the indene core, a vast number of new compounds can be generated. Computational methods can be employed to predict the properties of these virtual compounds, guiding synthetic efforts towards molecules with desired characteristics. arxiv.org The systematic exploration of the chemical space around the this compound core could lead to the discovery of molecules with exceptional biological or material properties.

| Research Area | Focus | Potential Impact |

| Synthetic Methodology | Development of novel, efficient, and stereoselective synthetic routes. | Access to a wider range of functionalized indene derivatives for various applications. |

| Medicinal Chemistry | Design and synthesis of indene-based compounds as potential therapeutic agents. | Discovery of new drugs for diseases such as cancer. nih.gov |

| Materials Science | Investigation of the electronic and photophysical properties of functionalized indenes. | Development of new materials for electronics and photonics. acs.org |

| Chemical Space Exploration | Systematic generation and evaluation of novel indene derivatives. | Identification of molecules with optimized properties for specific applications. arxiv.orgresearchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Fluoro-1,1-dimethyl-4-nitro-1H-indene, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via multi-step halogenation, nitration, and alkylation reactions. For example:

- Step 1 : Fluorination at the 7-position using electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions .

- Step 2 : Nitration at the 4-position with a mixture of HNO₃/H₂SO₄ at 0–5°C to minimize side reactions .

- Step 3 : Dimethylation via Friedel-Crafts alkylation using methyl chloride and AlCl₃ in dichloromethane .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>95% target).

- NMR : Confirm substitution patterns (e.g., ¹⁹F NMR for fluorine at δ -110 to -115 ppm; ¹H NMR for dimethyl groups at δ 1.3–1.5 ppm) .

- Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 248.1 (calculated for C₁₁H₁₁FNO₂) .

Q. What solvents and storage conditions are optimal for this compound?

- Solubility : Soluble in chloroform, DCM, and DMSO; sparingly soluble in water (<0.1 mg/mL) .

- Storage : Store at 2–8°C in amber vials under inert gas (Ar/N₂) to prevent nitro group degradation. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How does the electronic effect of the nitro group influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insight : The nitro group acts as a strong electron-withdrawing group, deactivating the indene ring toward electrophilic substitution but enhancing oxidative stability. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ and aryl boronic acids at 80–100°C in THF/water (3:1) .

- Contradictions : Some studies report reduced coupling efficiency compared to non-nitrated analogs due to steric hindrance from dimethyl groups .

Q. What computational methods are suitable for predicting the biological activity of this compound?

- Approach :

- Docking Studies : Use AutoDock Vina with protein targets like COX-2 (PDB: 5KIR) to assess anti-inflammatory potential. The nitro group may form hydrogen bonds with Arg120 .

- QSAR Modeling : Correlate substituent effects (e.g., fluorine’s electronegativity) with IC₅₀ values from cytotoxicity assays .

- Validation : Compare computational predictions with in vitro enzyme inhibition data (e.g., IC₅₀ for COX-2 inhibition ~10–50 µM) .

Q. How can regioselectivity challenges during functionalization be mitigated?

- Strategies :

- Directed Metalation : Use LiTMP (lithium tetramethylpiperidide) to deprotonate the indene ring at the 3-position, enabling selective functionalization .

- Protection/Deprotection : Temporarily protect the nitro group as a nitroso derivative to reduce steric interference during alkylation .

Notes on Contradictions & Reliability

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.